トリペンタデカン酸グリセリド

説明

Tripentadecanoin, a chemical compound, can be inferred to belong to the class of medium-chain triglycerides (MCTs), which are fats found in certain oils and dairy products. MCTs are known for their unique metabolic processes, being directly absorbed and metabolized for energy.

Synthesis Analysis

The synthesis of compounds similar to Tripentadecanoin involves esterification reactions where glycerol reacts with fatty acids in the presence of catalysts. Advanced synthesis methods may include enzymatic catalysis, offering specificity and mild reaction conditions (Marchetti et al., 1999).

Molecular Structure Analysis

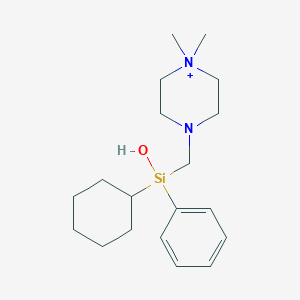

The molecular structure of Tripentadecanoin, like other triglycerides, consists of a glycerol backbone esterified with three fatty acid chains. This structure dictates its physical and chemical properties, and its analysis can be conducted through spectroscopic methods such as NMR and IR spectroscopy (Bretonnière et al., 2000).

Chemical Reactions and Properties

Tripentadecanoin, due to its ester bonds, can undergo hydrolysis, releasing glycerol and fatty acids. It may also participate in transesterification reactions, important for biodiesel production. The presence of the ester functional group influences its reactivity with bases and nucleophiles (Klussmann et al., 2010).

Physical Properties Analysis

The physical properties of Tripentadecanoin, including melting point, boiling point, and solubility, would depend on the length and saturation of the fatty acid chains. MCTs generally have lower melting points compared to long-chain triglycerides, affecting their state at room temperature (Henry et al., 2010).

Chemical Properties Analysis

Chemically, Tripentadecanoin is characterized by its ester linkages, which influence its hydrophobicity, reactivity, and interaction with biological membranes. Its metabolic pathway is distinct from long-chain fatty acids, as it is absorbed directly into the portal vein and transported to the liver for energy production (Furst et al., 2012).

科学的研究の応用

神経保護作用

トリペンタデカン酸グリセリドは、強力な神経保護作用を持つことが判明しています . パーキンソン病やアルツハイマー病などのほとんどの変性疾患の一般的な原因であるタンパク質凝集体の毒性は、ニューロンがトリペンタデカン酸グリセリドで前処理または後処理されると大幅に減少します .

ニューログロビンの発現誘導

脂質トリペンタデカン酸グリセリドは、ニューログロビンタンパク質の発現レベルを誘導することが発見されています . この誘導は、細胞ストレス時または酵母の老化時に形成される、mRNAの安定性の調節因子であるpボディーによって媒介されます .

毒性タンパク質凝集体に対する防御

遺伝子ツールを使用したニューログロビン発現の誘導は、すでに毒性タンパク質凝集体に対する細胞防御を与えることが知られています . トリペンタデカン酸グリセリドは、この目標を自然に達成することができます .

網膜変性動物モデルで有効

トリペンタデカン酸グリセリドは、網膜変性動物モデルで有効であることが確認されています . これは、このような状態の治療におけるその潜在的な用途を示唆しています。

マウスモデルにおける光受容体の救済

哺乳類では、トリペンタデカン酸グリセリドはYhb1オーソログであるニューログロビンの発現を誘導し、ニューロンをアミロイド毒性から保護します . また、網膜変性マウスモデルにおける光受容体を救済します .

ヒヒモデルにおける網膜神経節細胞の保護

作用機序

Target of Action

The primary target of Tripentadecanoin is Neuroglobin , a protein that plays a crucial role in neuroprotection. Neuroglobin expression is induced by Tripentadecanoin, which is known to confer cellular protection against toxic protein aggregates .

Mode of Action

Tripentadecanoin interacts with its target, Neuroglobin, by inducing its expression . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging . The increase in Neuroglobin expression helps to reduce the toxicity of protein aggregates, a common feature of neurodegenerative diseases .

Biochemical Pathways

The biochemical pathway affected by Tripentadecanoin involves the induction of Neuroglobin expression, which in turn prevents the formation of toxic protein aggregates . This process extends the replicative lifespan of cells and offers potential treatment for proteinopathies and retinal neurodegeneration .

Pharmacokinetics

It’s known that tripentadecanoin has a strong neuroprotective activity .

Result of Action

The result of Tripentadecanoin’s action is a significant reduction in the toxicity of protein aggregates when neurons are pre or post treated by Tripentadecanoin . It has been validated that Tripentadecanoin is effective in animal models of retinal degeneration . In mammals, Tripentadecanoin induces the expression of Neuroglobin, protecting neurons against amyloid toxicity .

将来の方向性

生化学分析

Biochemical Properties

In biochemical reactions, Tripentadecanoin plays a significant role. It is used as an internal standard in the determination of fatty acid content and composition in microalgae

Cellular Effects

Tripentadecanoin has been found to have a strong neuroprotective activity. The toxicity of protein aggregates is largely reduced when neurons are pre or post treated by Tripentadecanoin . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of Tripentadecanoin involves its interaction with Neuroglobin. The expression level of the neuroglobin protein is induced by Tripentadecanoin . This induction is mediated by p-bodies, which are regulators of mRNA stability that form during cellular stress or during yeast aging .

Temporal Effects in Laboratory Settings

It is known that a Tripentadecanoin internal standard is used to compensate for the possible losses during extraction and incomplete transesterification .

Dosage Effects in Animal Models

The effects of Tripentadecanoin at different dosages in animal models have been observed in studies related to retinal degeneration

Metabolic Pathways

It is known to interact with certain enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

特性

IUPAC Name |

2,3-di(pentadecanoyloxy)propyl pentadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H92O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-46(49)52-43-45(54-48(51)42-39-36-33-30-27-24-21-18-15-12-9-6-3)44-53-47(50)41-38-35-32-29-26-23-20-17-14-11-8-5-2/h45H,4-44H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLJLWABDLPQTHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H92O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20224004 | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

765.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

7370-46-9, 30719-27-8 | |

| Record name | Tripentadecanoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007370469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tripentadecanoin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20224004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIPENTADECANOIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WOD22J9B8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

55 °C | |

| Record name | TG(15:0/15:0/15:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0042989 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![14,14-Dimethyl-13-oxa-8,11-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraen-12-one](/img/structure/B53272.png)

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one](/img/structure/B53274.png)

![2-(2-Hydrazinyl-1H-benzo[d]imidazol-1-yl)ethanol](/img/structure/B53281.png)